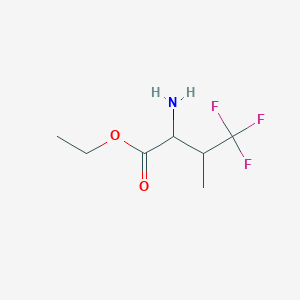

ethyl 2-amino-4,4,4-trifluoro-3-methylbutanoate

Description

ethyl 2-amino-4,4,4-trifluoro-3-methylbutanoate is a fluorinated amino acid derivative. This compound is of significant interest in various fields due to its unique chemical properties, particularly the presence of trifluoromethyl groups which can impart increased metabolic stability and bioactivity.

Properties

Molecular Formula |

C7H12F3NO2 |

|---|---|

Molecular Weight |

199.17 g/mol |

IUPAC Name |

ethyl 2-amino-4,4,4-trifluoro-3-methylbutanoate |

InChI |

InChI=1S/C7H12F3NO2/c1-3-13-6(12)5(11)4(2)7(8,9)10/h4-5H,3,11H2,1-2H3 |

InChI Key |

WPKKOQLTWVSPPP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(C)C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4,4,4-trifluoro-3-methylbutanoate typically involves the alkylation of glycine Schiff base with trifluoroethyl iodide under basic conditions. The process includes forming a Ni(II) complex with glycine Schiff base, followed by alkylation with CF3-CH2-I. The resultant alkylated Ni(II) complex is then disassembled to reclaim the chiral auxiliary and produce the target compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis methods. For example, a method developed for large-scale preparation involves using a recyclable chiral auxiliary to form the corresponding Ni(II) complex with glycine Schiff base, which is then alkylated with CF3-CH2-I under basic conditions . This method has been reproduced several times for the consecutive preparation of over 300 grams of the target compound.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-amino-4,4,4-trifluoro-3-methylbutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pressures.

Major Products

The major products formed from these reactions include various trifluoromethyl-substituted derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

ethyl 2-amino-4,4,4-trifluoro-3-methylbutanoate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Acts as a bioisostere of leucine, making it useful in the design of biologically active compounds.

Medicine: Incorporated into drug design to enhance metabolic stability and bioactivity.

Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4,4,4-trifluoro-3-methylbutanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to mimic the three-dimensional structure of targeted protein receptors, thereby increasing its bioactivity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

2-Amino-4,4,4-trifluorobutanoic acid: Another fluorinated amino acid with similar properties.

Ethyl 4,4,4-trifluoroacetoacetate: Used in similar applications but differs in its chemical structure and reactivity.

Uniqueness

ethyl 2-amino-4,4,4-trifluoro-3-methylbutanoate is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.